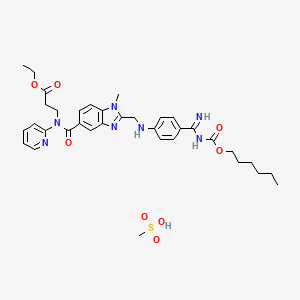
Dabigatran Etexilate Mesylate
Cat. No. B8817177
M. Wt: 723.8 g/mol
InChI Key: XETBXHPXHHOLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08354543B2
Procedure details


100 g (0.16 mol) of the compound (6B) are dissolved in 890 ml acetone with heating and combined with a solution of 15 g (0.16 mol) methanesulphonic acid in 200 ml acetone. The solution is filtered and after the addition of 77 ml acetone cooled to approx. 20° C. The precipitated product is isolated and washed with acetone.




Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]([CH2:40][CH2:41][C:42]([O:44][CH2:45][CH3:46])=[O:43])[C:8]([C:10]1[CH:39]=[CH:38][C:13]2[N:14]([CH3:37])[C:15]([CH2:17][NH:18][C:19]3[CH:24]=[CH:23][C:22]([C:25](=[NH:36])[NH:26][C:27]([O:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[O:28])=[CH:21][CH:20]=3)=[N:16][C:12]=2[CH:11]=1)=[O:9].[CH3:47][S:48]([OH:51])(=[O:50])=[O:49]>CC(C)=O>[S:48]([OH:51])(=[O:50])(=[O:49])[CH3:47].[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]([CH2:40][CH2:41][C:42]([O:44][CH2:45][CH3:46])=[O:43])[C:8]([C:10]1[CH:39]=[CH:38][C:13]2[N:14]([CH3:37])[C:15]([CH2:17][NH:18][C:19]3[CH:20]=[CH:21][C:22]([C:25](=[NH:36])[NH:26][C:27]([O:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[O:28])=[CH:23][CH:24]=3)=[N:16][C:12]=2[CH:11]=1)=[O:9] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)N(C(=O)C1=CC2=C(N(C(=N2)CNC2=CC=C(C=C2)C(NC(=O)OCCCCCC)=N)C)C=C1)CCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
890 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution is filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition of 77 ml acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated product is isolated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S(C)(=O)(=O)O.N1=C(C=CC=C1)N(C(=O)C1=CC2=C(N(C(=N2)CNC2=CC=C(C=C2)C(NC(=O)OCCCCCC)=N)C)C=C1)CCC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
